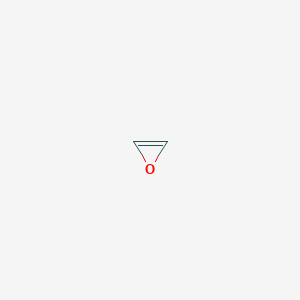

Oxirene

Description

Properties

CAS No. |

157-18-6 |

|---|---|

Molecular Formula |

C2H2O |

Molecular Weight |

42.04 g/mol |

IUPAC Name |

oxirene |

InChI |

InChI=1S/C2H2O/c1-2-3-1/h1-2H |

InChI Key |

BJEYNNFDAPPGST-UHFFFAOYSA-N |

SMILES |

C1=CO1 |

Canonical SMILES |

C1=CO1 |

Other CAS No. |

157-18-6 |

Synonyms |

oxene oxirene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of the Oxirene Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirene (c-C₂H₂O) is a highly enigmatic and reactive molecule that has captivated the attention of the scientific community for decades. As the unsaturated, three-membered heterocyclic analog of oxirane, its unique structural and electronic properties render it a subject of significant theoretical and experimental interest. This technical guide provides a comprehensive overview of the core properties of the this compound molecule, including its structure, stability, and reactivity. It summarizes key quantitative data from high-level computational studies and details the groundbreaking experimental methodologies that have recently enabled its detection. Furthermore, this guide visualizes the critical role of this compound as a transient intermediate in significant organic reactions, offering valuable insights for researchers in synthetic chemistry, astrochemistry, and drug development.

Introduction

This compound is a cyclic, unsaturated molecule featuring a three-membered ring composed of two carbon atoms and one oxygen atom.[1] Its structure is inherently strained due to the acute bond angles of the small ring. A pivotal characteristic of this compound is its antiaromatic nature, possessing a 4π electron system within a planar, cyclic, and conjugated structure.[1][2][3] This antiaromaticity contributes significantly to its extreme instability and high reactivity, making it one of the most mysterious and elusive transient organic species.[4][5]

For many years, this compound was considered "not synthesizable" under normal laboratory conditions.[5] However, its existence as a fleeting intermediate has been postulated in several key organic reactions, most notably the Wolff rearrangement of α-diazocarbonyl compounds and the ozonolysis of alkynes.[1] The recent, landmark gas-phase detection of this compound, synthesized in low-temperature ices that mimic interstellar environments, has reinvigorated interest in this molecule and opened new avenues for its study.[4][5] This guide synthesizes the current knowledge on this compound, presenting its fundamental properties in a structured format for the scientific community.

Molecular Properties: A Quantitative Overview

The transient nature of this compound makes its experimental characterization exceptionally challenging. Consequently, computational chemistry has been an indispensable tool for elucidating its geometric and energetic properties. The data presented below are derived from high-level ab initio and density functional theory (DFT) calculations, providing the most accurate available information on the molecule.

Structural and Thermodynamic Data

The following tables summarize the calculated geometric parameters, vibrational frequencies, and thermodynamic properties of the singlet ground state of this compound.

| Parameter | Value | Method/Basis Set | Reference |

| Bond Lengths | |||

| C=C | 1.285 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| C-O | 1.481 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| C-H | 1.076 Å | CCSD(T)/aug-cc-pVTZ | [6] |

| Bond Angles | |||

| ∠ C-O-C | 49.3° | CCSD(T)/aug-cc-pVTZ | [6] |

| ∠ O-C-C | 65.3° | CCSD(T)/aug-cc-pVTZ | [6] |

| ∠ H-C-C | 152.4° | CCSD(T)/aug-cc-pVTZ | [6] |

| Thermodynamic Properties | |||

| Enthalpy of Formation (ΔfH°) | 276.1 ± 4.2 kJ/mol (singlet) | Active Thermochemical Tables (ATcT) | [2] |

| Relative Energy (to Ketene) | +321.8 kJ/mol (anharmonic ZPVE) | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |

| Adiabatic Ionization Energy | 9.17 - 9.21 eV | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment | Reference |

| ν₁ | 3266 | High | C-H Stretch | [4] |

| ν₂ | 1830 | Medium | C=C Stretch | [4] |

| ν₃ | 1040 | Low | C-H Bend | [4] |

| ν₄ | 880 | High | Ring Deformation | [4] |

| ν₅ | 785 | Medium | C-H Bend | [4] |

| ν₆ | 650 | Low | Ring Deformation | [4] |

Experimental Protocols for the Synthesis and Detection of this compound

The first successful detection of this compound was achieved in 2023 by simulating the conditions of cold molecular clouds.[4][5] This groundbreaking experiment involved the synthesis of this compound in a cryogenic matrix followed by its gas-phase detection using highly sensitive mass spectrometry.

Synthesis in a Cryogenic Matrix

The synthesis of this compound is predicated on the isomerization of a stable precursor, ketene (H₂CCO), within a low-temperature matrix. This environment is crucial for trapping the highly unstable this compound molecule and preventing its immediate decomposition.

Methodology:

-

Precursor Deposition: A gaseous mixture of a ketene precursor (e.g., acetaldehyde, CH₃CHO) and a matrix gas (e.g., methanol, CH₃OH) is deposited onto a cryogenic substrate (typically a silver mirror) held at a temperature of approximately 5-10 K.[6]

-

Energetic Processing: The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV). This energetic processing induces the formation of ketene from the acetaldehyde precursor.

-

Isomerization to this compound: The energetic environment also facilitates the isomerization of the newly formed ketene into this compound.

-

Energy Quenching: The excess internal energy of the nascent this compound molecule is dissipated through resonant energy transfer to the vibrational modes of the surrounding methanol matrix molecules. This rapid quenching is critical for stabilizing the this compound.

Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

Once synthesized and trapped, the this compound molecules are detected upon sublimation from the matrix into the gas phase.

Methodology:

-

Temperature-Programmed Desorption (TPD): The cryogenic matrix is slowly heated, causing the trapped molecules, including this compound, to sublimate into the gas phase at characteristic temperatures.

-

Soft Photoionization: The sublimated gas-phase molecules are intercepted by a tunable vacuum ultraviolet (VUV) light source (e.g., from a synchrotron). The photon energy is precisely controlled to be just above the ionization energy of this compound but below that of other isomers like ketene, ensuring selective ionization.[6]

-

Reflectron Time-of-Flight (ReTOF) Mass Analysis: The photoionized molecules are then guided into a reflectron time-of-flight mass spectrometer. The reflectron, an ion mirror, enhances mass resolution by correcting for the initial kinetic energy distribution of the ions.[7] Ions are accelerated into a field-free drift tube, and their mass-to-charge ratio is determined by their flight time to the detector. The enhanced resolution is critical for distinguishing this compound (m/z = 42) from potential isobaric contaminants.

This compound as a Reactive Intermediate

The significance of this compound in organic chemistry stems largely from its proposed role as a transient intermediate in several key reactions. Its fleeting existence complicates mechanistic studies, but a combination of isotopic labeling experiments and computational chemistry provides strong evidence for its participation.

The Wolff Rearrangement

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene.[1] The mechanism has been a subject of extensive debate, with evidence supporting both concerted and stepwise pathways. In the stepwise mechanism, an α-ketocarbene is formed as an intermediate. This carbene can then undergo a 1,2-rearrangement to form the ketene or, pertinently, a 4π electrocyclic ring closure to form an this compound intermediate.[1] The this compound can then reopen to either the original α-ketocarbene or a rearranged isomer, which subsequently forms the final ketene product. This this compound-mediated pathway is crucial for explaining the scrambling of isotopic labels observed in some Wolff rearrangements.

Caption: The stepwise mechanism of the Wolff rearrangement involving an α-ketocarbene and a transient this compound intermediate.

Ozonolysis of Alkynes

The ozonolysis of alkynes is a method for cleaving carbon-carbon triple bonds. While the precise mechanism is complex and can be solvent-dependent, computational studies suggest the potential involvement of an this compound intermediate. The initial [3+2] cycloaddition of ozone to the alkyne forms an unstable primary ozonide (a 1,2,3-trioxolene). This intermediate is thought to rapidly rearrange. One proposed pathway involves the formation of an this compound derivative, which then undergoes further oxidation and cleavage to yield the final carboxylic acid products (after oxidative workup).

Caption: A simplified potential reaction pathway in alkyne ozonolysis, highlighting the hypothetical intermediacy of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the extreme limits of molecular stability. For decades, it was a theoretical curiosity, a molecule "too unstable to exist." The confluence of advanced computational methods and innovative experimental techniques has finally brought it from the realm of prediction to direct observation. The quantitative data on its structure and energetics confirm its high degree of strain and antiaromatic character. The successful synthesis protocol, mimicking extraterrestrial conditions, not only validates long-standing theories but also suggests that such exotic molecules may play a role in the chemistry of the interstellar medium.

For researchers in drug development and synthetic chemistry, understanding the properties and reactivity of strained intermediates like this compound is paramount. While this compound itself is unlikely to be a therapeutic agent, the reaction pathways it inhabits, such as the Wolff rearrangement, are powerful tools for molecular construction, including ring contraction and homologation. A deeper understanding of the factors governing this compound formation and stability could lead to more refined control over these synthetic transformations. The continued study of this compound and its derivatives promises to further illuminate the fundamental principles of chemical bonding and reactivity at the extremes.

References

- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. s3.smu.edu [s3.smu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Reflectron [ms-museum.org]

Oxirene: A Comprehensive Technical Analysis of its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirene (c-C₂H₂O), a three-membered heterocyclic compound, has long been a subject of intense theoretical and experimental interest due to its unique electronic structure and high ring strain. As a 4π electron system, it is classified as antiaromatic, a designation that historically suggested profound instability and a fleeting existence, if any. For decades, this compound was considered a hypothetical molecule, a transient intermediate, or a transition state in reactions such as the Wolff rearrangement. However, recent groundbreaking experimental work has confirmed its synthesis and detection under cryogenic conditions, opening a new chapter in the study of this enigmatic molecule. This technical guide provides an in-depth analysis of the structure and bonding of this compound, presenting a consolidation of the latest computational and experimental data. It is intended to serve as a core reference for researchers in organic chemistry, astrochemistry, and computational chemistry, as well as for professionals in drug development interested in strained heterocyclic systems.

Introduction

The quest to understand the structure and stability of small, strained ring systems is a fundamental pursuit in organic chemistry. This compound, the unsaturated analog of oxirane (ethylene oxide), represents a particularly challenging case. Its predicted antiaromatic character, arising from the cyclic delocalization of 4π electrons, has been the focal point of numerous computational studies.[1][2] The inherent instability suggested by Hückel's rule for antiaromatic systems has made the synthesis and characterization of this compound a formidable challenge.

Recent advancements in experimental techniques, specifically matrix isolation spectroscopy coupled with photoionization mass spectrometry, have enabled the first unambiguous detection of this compound.[3] This breakthrough has provided crucial experimental data to benchmark and refine theoretical models that have been developed over decades to describe the bonding and potential energy surface of the C₂H₂O isomers.

This guide will systematically present the current state of knowledge on this compound, with a focus on its geometric structure, vibrational frequencies, and the energetic landscape it shares with its isomers. Detailed experimental protocols for its synthesis and detection are also provided to facilitate further research in this exciting area.

Computational Analysis of this compound Structure and Bonding

The structure and stability of this compound have been extensively investigated using a variety of high-level ab initio and density functional theory (DFT) methods. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold standard" in computational chemistry, has been instrumental in providing accurate predictions of its properties.

Molecular Geometry

Computational studies consistently predict a C₂ᵥ symmetric structure for this compound. The key geometric parameters, including bond lengths and bond angles, calculated at the CCSD(T) level with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set are summarized in Table 1.

| Parameter | Value (CCSD(T)/aug-cc-pVTZ) |

| C=C Bond Length | 1.29 Å |

| C-O Bond Length | 1.48 Å |

| C-H Bond Length | 1.08 Å |

| ∠(CCO) Bond Angle | 76.5° |

| ∠(HCH) Bond Angle | 118.0° |

| ∠(OCH) Bond Angle | 142.0° |

| Table 1. Calculated geometric parameters of this compound. |

Vibrational Frequencies

The calculated vibrational frequencies of this compound provide important spectroscopic signatures for its experimental identification. The harmonic vibrational frequencies calculated at the CCSD(T)/aug-cc-pVTZ level are presented in Table 2. These theoretical predictions were crucial for the successful experimental detection of this compound.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 3120 | Symmetric C-H Stretch |

| ν₂ | A₁ | 1780 | C=C Stretch |

| ν₃ | A₁ | 950 | Symmetric C-O Stretch / Ring Deformation |

| ν₄ | B₂ | 3100 | Asymmetric C-H Stretch |

| ν₅ | B₂ | 850 | Asymmetric C-O Stretch / Ring Deformation |

| ν₆ | B₁ | 750 | Out-of-plane C-H Wag |

| Table 2. Calculated harmonic vibrational frequencies of this compound. |

The C₂H₂O Potential Energy Surface

This compound is one of several isomers on the C₂H₂O potential energy surface. Understanding the relative energies of these isomers and the transition states that connect them is crucial for comprehending the stability and reactivity of this compound. High-level computational studies, including those at the CCSD(T)/CBS (Complete Basis Set) level, have mapped out this complex energy landscape.

Key Isomers and Their Relative Energies

Besides this compound, other important C₂H₂O isomers include ketene, ethynol, and oxiranylidene. The relative energies of these isomers, with ketene being the global minimum, are presented in Table 3. These values highlight the high-energy nature of this compound.

| Isomer | Structure | Relative Energy (kcal/mol) (CCSD(T)/CBS) |

| Ketene | H₂C=C=O | 0.0 |

| Ethynol | HC≡COH | 25.8 |

| Oxiranylidene | c-C(O)CH₂ | 74.2 |

| This compound | c-(CH)₂O | 77.7 |

| Table 3. Relative energies of C₂H₂O isomers.[4] |

The energetic relationship and isomerization pathways between this compound and its most stable isomer, ketene, are of particular interest. The interconversion is believed to proceed through a carbene intermediate, formylcarbene.

Experimental Synthesis and Detection

The first successful synthesis and detection of this compound was achieved by Wang et al. in 2023.[3] The experimental protocol involves the use of matrix isolation spectroscopy, a technique where reactive species are trapped in an inert solid matrix at cryogenic temperatures.

Experimental Protocol

1. Precursor Preparation and Deposition:

-

A gas mixture of methanol (CH₃OH) and acetaldehyde (CH₃CHO) is prepared.

-

This mixture is deposited onto a cryogenic surface (typically a CsI window) cooled to approximately 5 K.

2. In-situ Generation of this compound:

-

The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV).

-

This irradiation induces the formation of ketene (H₂C=C=O) from acetaldehyde.

-

Subsequent electron-induced isomerization of the newly formed ketene leads to the formation of this compound. The surrounding methanol matrix helps to stabilize the high-energy this compound molecule by dissipating excess energy.

3. Detection by Photoionization Mass Spectrometry:

-

The cryogenic matrix is slowly heated in a temperature-programmed desorption (TPD) experiment.

-

As the matrix sublimes, the trapped molecules are released into the gas phase.

-

The gas-phase molecules are then ionized using tunable vacuum ultraviolet (VUV) radiation.

-

The resulting ions are detected by a reflectron time-of-flight (ReTOF) mass spectrometer.

-

By carefully tuning the photoionization energy, different isomers can be selectively ionized and detected based on their distinct ionization energies, allowing for the unambiguous identification of this compound.

This compound as a Reactive Intermediate: The Wolff Rearrangement

The Wolff rearrangement is a classic organic reaction that converts an α-diazoketone into a ketene. For many years, it was debated whether this reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbene intermediate. The potential involvement of this compound as a further intermediate in the stepwise pathway has been a topic of significant discussion.

Computational studies have shown that the interconversion of the ketocarbene intermediate to the ketene product can proceed through an this compound intermediate.[5][6] The extremely flat potential energy surface connecting the ketocarbene and this compound suggests that their interconversion is facile.[5] The recent experimental confirmation of this compound's existence lends further credence to its potential role in such rearrangements.

Conclusion and Future Outlook

The successful synthesis and characterization of this compound represent a landmark achievement in the study of strained and antiaromatic molecules. The convergence of high-level computational predictions and sophisticated experimental techniques has finally brought this elusive molecule from the realm of theory into tangible reality.

For researchers and scientists, the confirmed existence of this compound provides a critical benchmark for theoretical models of chemical bonding and reactivity. The detailed experimental protocols outlined in this guide offer a roadmap for further investigations into the properties and reactions of this compound and its derivatives.

For drug development professionals, understanding the chemistry of strained heterocycles like this compound can provide insights into the design of novel pharmacophores and the metabolic pathways of complex molecules. While this compound itself is too unstable for direct therapeutic applications, the fundamental principles governing its structure and reactivity can inform the development of new synthetic methodologies and the understanding of reactive intermediates in biological systems.

The future of this compound research is bright. Further studies will likely focus on the synthesis of substituted oxirenes to probe the effects of electronic and steric factors on its stability and reactivity. The exploration of its chemistry in different matrices and its potential role in astrochemical processes will also be exciting avenues of research. The story of this compound is a testament to the power of perseverance in scientific inquiry and the ever-evolving synergy between theory and experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 3. Matrix isolation - Wikipedia [en.wikipedia.org]

- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 5. The Wolff rearrangement: The relevant portion of the this compound-ketene potential energy hypersurface (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antiaromaticity in Three-Membered Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Three-membered heterocycles, despite their inherent ring strain, are pivotal structural motifs in organic chemistry and medicinal chemistry. When these rings possess 4π electrons, they exhibit antiaromatic character, leading to unique reactivity and electronic properties. This guide provides a comprehensive technical overview of antiaromaticity in key three-membered heterocycles: 2H-azirines, oxirenes, and thiirenes. It delves into their synthesis, experimental and computational characterization, and reactivity, with a focus on quantitative data and detailed experimental protocols. The potential applications of these fascinating molecules in drug discovery and development are also explored, highlighting their role as reactive intermediates and unique pharmacophores.

Core Concepts of Antiaromaticity

Antiaromaticity is a characteristic of cyclic, planar molecules with a conjugated system of 4n π-electrons (where n is an integer). Unlike aromatic compounds which are stabilized by the delocalization of (4n+2) π-electrons, antiaromatic compounds are destabilized. This destabilization manifests as:

-

High Reactivity: A driving force to alleviate the antiaromatic character.

-

Paramagnetic Ring Current: When placed in an external magnetic field, antiaromatic compounds induce a paramagnetic ring current, which deshields the interior of the ring. This is in contrast to the diatropic ring current of aromatic compounds which shields the interior.

-

Alternating Bond Lengths: Unlike the uniform bond lengths in aromatic rings, antiaromatic rings often exhibit distinct single and double bond character.

A key computational descriptor for quantifying aromaticity and antiaromaticity is the Nucleus-Independent Chemical Shift (NICS) . NICS values are typically calculated at the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). The out-of-plane component of the shielding tensor, NICS(1)zz, is considered a particularly reliable indicator of π-electron delocalization. Positive NICS values are indicative of antiaromaticity, while negative values suggest aromaticity.[1]

Key Antiaromatic Three-Membered Heterocycles

This guide focuses on the three most fundamental antiaromatic three-membered heterocycles:

-

2H-Azirine: A nitrogen-containing heterocycle with one C=N double bond.

-

Oxirene: An oxygen-containing heterocycle with one C=C double bond. It is highly unstable and has been a subject of extensive theoretical and experimental investigation.

-

Thiirene: A sulfur-containing heterocycle with one C=C double bond. Like this compound, it is a transient species.

Quantitative Data Summary

The following tables summarize key quantitative data for 2H-azirine and its derivatives, providing insights into their antiaromatic character and geometric properties. Data for this compound and thiirene are less abundant due to their transient nature.

Table 1: Calculated NICS(1)zz Values (in ppm) for Substituted Azirines [2]

| Substituent (at C2) | 2H-Azirine |

| H | -20.0 |

| F | -20.2 |

| SiH₃ | -17.8 |

| SiF₃ | -20.2 |

Note: While 2H-azirines are formally 4π electron systems, computational studies show a complex electronic structure. The negative NICS(1)zz values in some cases may be influenced by factors other than pure π-antiaromaticity, such as σ-aromaticity or hyperconjugative effects.

Table 2: Calculated Bond Lengths (in Å) for Three-Membered Heterocycles

| Molecule | C=C | C-N | C-O | C-S | Reference |

| 2H-Azirine | - | 1.421 | - | - | [3] |

| This compound | 1.254 | - | - | - | [3] |

| Thiirene | 1.304 | - | - | 1.685 | [3] |

Table 3: Relative Energies (in kJ/mol) of C₂H₃N Isomers [4]

| Isomer | Relative Energy |

| Acetonitrile (CH₃CN) | 0 |

| 2H-Azirine | 199 |

| Ketenimine (CH₂=C=NH) | 92 |

| Methyl isocyanide (CH₃NC) | 98 |

Experimental Protocols

Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde

This procedure describes a multi-step synthesis starting from cinnamaldehyde dimethyl acetal.[5]

A. (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene:

-

In a dry 1-L three-necked round-bottomed flask equipped with a magnetic stirrer and two dropping funnels, a mixture of sodium azide (75 g, 1.1 mol) in dry acetonitrile (450 mL) is stirred and cooled to -5 to 0 °C in an ice-salt bath.

-

Iodine monochloride (83 g, 0.51 mol) is added dropwise over 10-20 minutes.

-

The solution is stirred for an additional 5-10 minutes before cinnamaldehyde dimethyl acetal (81 g, 0.45 mol) is added over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

The mixture is stirred for 12 hours at room temperature, then poured into 500 mL of water and extracted with diethyl ether (3 x 500 mL).

-

The combined organic extracts are washed with 5% aqueous sodium thiosulfate (700 mL) and water (1 L), then dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the iodoazide as an orange oil (150-156 g, 97-98% crude yield).

B. (1-Azido-3,3-dimethoxy-1-propenyl)benzene:

-

The crude iodoazide (156 g, 0.450 mol) is dissolved in anhydrous ether (1500 mL) in a 2-L round-bottomed flask and cooled to -5 to 0 °C.

-

Potassium tert-butoxide (62 g, 0.55 mol) is added, and the mixture is stirred for 4-5 hours at 0 °C.

-

Water (350 mL) is added, and the ethereal layer is separated, washed with water, and dried.

-

Solvent removal yields the vinyl azide as a yellow-orange oil (71-75 g, 72-76% crude yield).

C. 2-(Dimethoxymethyl)-3-phenyl-2H-azirine:

-

The crude vinyl azide (71-75 g, 0.32-0.34 mol) is refluxed in chloroform (1 L) for 12 hours.

-

After solvent removal, the residue is distilled to give the azirine as a colorless oil (48-61 g, 78-93% yield), bp 103-105 °C (0.27 mm).

D. 3-Phenyl-2H-azirine-2-carboxaldehyde:

-

The azirine acetal (48 g, 0.25 mol) is dissolved in a mixture of acetone (500 mL) and water (125 mL) containing pyridinium p-toluenesulfonate (2.0 g, 0.008 mol).

-

The solution is stirred at room temperature for 12 hours.

-

The solvent is removed, and the residue is extracted with ether. The extract is washed, dried, and concentrated.

-

The residual oil is crystallized from the refrigerator and sublimed at 35 °C (0.01 mm) to give the final product as a crystalline solid (13.3 g, 30% yield), mp 49-51 °C.

Matrix Isolation of Transient Species (e.g., this compound)

Matrix isolation is a technique used to trap and study highly reactive molecules at very low temperatures in an inert matrix.[6][7][8]

General Procedure:

-

Precursor Selection: A stable precursor molecule that can generate the desired transient species upon photolysis or pyrolysis is chosen. For this compound, precursors like α-diazoketones or photolysis of 1,2,3-thiadiazoles can be used.

-

Matrix Gas: An inert gas, typically argon or nitrogen, is used as the matrix material.

-

Deposition: The precursor is mixed with a large excess of the matrix gas (typically 1:1000 ratio) in the gas phase. This mixture is then slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat. This is done under high vacuum (10⁻⁶ to 10⁻⁷ mbar) to prevent condensation of atmospheric gases.[6]

-

Generation of Transient Species: The matrix-isolated precursor is then irradiated with UV light of a specific wavelength or subjected to controlled heating (pyrolysis) to generate the transient species in situ.

-

Spectroscopic Analysis: The trapped species is then characterized using various spectroscopic techniques, such as Fourier-transform infrared (FTIR), UV-Vis, or electron paramagnetic resonance (EPR) spectroscopy. The low temperature and isolation prevent the reactive species from dimerizing or reacting further, allowing for its spectroscopic signature to be recorded.

Computational Protocol for NICS(1)zz Calculation

This protocol outlines the general steps for calculating NICS(1)zz values using the Gaussian suite of programs.[9][10]

-

Geometry Optimization: The geometry of the molecule of interest is first optimized to a minimum on the potential energy surface. This is typically done using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A frequency calculation should be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Placement of Ghost Atom: A "ghost" atom (Bq in Gaussian) is placed at a position 1.0 Å directly above the geometric center of the three-membered ring. The ghost atom has no electrons or nucleus but serves as a point to calculate the magnetic shielding tensor.

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed on the optimized geometry including the ghost atom. The NMR=GIAO keyword is typically used in the route section of the Gaussian input file.

-

Extraction of NICS(1)zz Value: From the Gaussian output file, the magnetic shielding tensor for the ghost atom is located. The zz component of this tensor corresponds to the shielding perpendicular to the ring plane. The NICS(1)zz value is the negative of this shielding value.

Reactivity and Mechanistic Pathways

Antiaromatic three-membered heterocycles are highly reactive due to a combination of ring strain and electronic destabilization. Their reactivity is often characterized by ring-opening reactions.

Nucleophilic Ring-Opening of 2H-Azirines

2H-Azirines can act as electrophiles, reacting with a variety of nucleophiles. The reaction typically proceeds via nucleophilic attack at the sp²-hybridized carbon of the C=N bond, followed by ring opening.[11][12][13]

This reactivity makes 2H-azirines valuable synthetic intermediates for the preparation of aza-heterocycles and functionalized amines.

2H-Azirines as Masked 1,3-Dipoles in Cycloadditions

Upon thermal or photochemical activation, 2H-azirines can undergo ring opening to form vinyl nitrenes or azomethine ylides, which are reactive 1,3-dipoles. These can then participate in [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings.[8][14][15][16]

Relevance in Drug Discovery and Development

While highly reactive, the unique properties of antiaromatic three-membered heterocycles can be harnessed in drug discovery.

-

Bioorthogonal Chemistry: The strained ring system and unique reactivity of molecules like 2H-azirines make them potential candidates for bioorthogonal "click" chemistry reactions. These reactions can be used for labeling and tracking biomolecules in living systems without interfering with native biological processes.[1]

-

Enzyme Inhibition: The high-energy, strained nature of these heterocycles can mimic the transition state of an enzyme-catalyzed reaction. Molecules designed as transition state analogs can bind very tightly to the active site of an enzyme, acting as potent and specific inhibitors.[3][17] Antiaromatic heterocycles could potentially serve as novel scaffolds for the design of such inhibitors.

-

Pharmacophore Scaffolds: While their instability is a challenge, incorporating the three-membered ring motif into a larger, more stable molecule can impart unique conformational constraints and electronic properties. This can lead to novel interactions with biological targets.

Conclusion

Antiaromatic three-membered heterocycles represent a fascinating and challenging area of chemical research. Their inherent instability, driven by both ring strain and antiaromatic character, results in a rich and diverse reactivity. While their transient nature has historically made them difficult to study, modern experimental techniques like matrix isolation spectroscopy, coupled with advanced computational methods, have provided unprecedented insights into their structure and properties. For drug development professionals, understanding the unique reactivity of these motifs opens up new avenues for the design of novel therapeutics, from bioorthogonal probes to potent enzyme inhibitors. Continued exploration of these high-energy molecules promises to yield further fundamental discoveries and innovative applications.

References

- 1. poranne-group.github.io [poranne-group.github.io]

- 2. rsc.org [rsc.org]

- 3. Transition state analog - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Theoretical Prediction and Experimental Validation of Oxirene Stability

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the theoretical frameworks and computational methods used to predict the stability of oxirene. It integrates these predictions with recent experimental findings that have successfully validated its existence as a transient species.

Introduction: The Enigma of this compound

This compound (c-C₂H₂O) is a highly strained, three-membered heterocyclic compound containing an unsaturated ring with two carbon atoms and one oxygen atom.[1] For decades, this compound has been a subject of intense theoretical and experimental interest due to its proposed role as a key reactive intermediate in fundamental organic reactions, such as the Wolff rearrangement, and its potential presence in interstellar environments.[2][3]

The primary challenge in studying this compound lies in its predicted instability. Quantum chemical calculations have long suggested that its structure is extremely strained and possesses an antiaromatic 4π electron system, characteristics that point to a very high-energy and short-lived molecule.[1][4] This predicted instability made its isolation and direct detection an elusive goal for over half a century.[2][5] However, recent advancements in experimental techniques have finally enabled its preparation and gas-phase detection, providing a critical bridge between theoretical prediction and physical reality.[2][6] This guide synthesizes the core theoretical predictions of this compound's stability and details the experimental validation, offering a comprehensive overview for researchers in chemistry and related fields.

Theoretical Framework for Predicting Instability

The predicted instability of this compound stems from two primary factors: Hückel antiaromaticity and significant ring strain.

Antiaromaticity

According to Hückel's rule, a cyclic, planar, and fully conjugated molecule is considered aromatic if it has (4n+2) π electrons, a property that confers significant stability. Conversely, if such a molecule has 4n π electrons, it is deemed antiaromatic and is characterized by significant destabilization.[7] this compound possesses a 4π electron system within its three-membered ring, placing it in the category of Hückel antiaromatic compounds, which are known to be exceptionally unstable.[2][3][4]

Ring Strain

Three-membered rings, such as this compound's parent saturated analogue oxirane (ethylene oxide), exhibit significant angle strain because their internal bond angles (approx. 60°) deviate sharply from the ideal sp³ (109.5°) or sp² (120°) bond angles. The introduction of a double bond further increases this strain. This high degree of ring strain contributes substantially to the molecule's high enthalpy of formation and reactivity.[8][9][10]

Computational Predictions of this compound Stability

High-level ab initio and density functional theory (DFT) calculations have been instrumental in characterizing the potential energy surface (PES) of C₂H₂O isomers. These studies consistently show that while this compound is a true local minimum on the PES, it is thermodynamically much less stable than its isomers and is kinetically liable to rapid rearrangement.[3][11]

Potential Energy Surface (PES)

Computational models, particularly those employing sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Multireference Perturbation Theory (CASPT2), have been crucial for accurately describing the energetics of this compound and its isomerization pathways.[3][6]

The primary isomerization pathway for this compound is ring-opening to form ketene.[6] Early calculations struggled to definitively characterize all intermediates, but modern studies have refined the PES. For instance, calculations at the CCSD(T)/aug-cc-pVTZ level have elucidated the pathway from this compound to ketene, identifying the relevant transition states and intermediates.[6] A key finding is that while singlet formylcarbene was once considered a potential intermediate, ZPE (Zero-Point Vibrational Energy) corrections place its energy above the transition state for its formation from this compound, suggesting it is not a stable intermediate on this pathway.[3][12]

Quantitative Computational Data

The stability of this compound is best understood through quantitative data derived from computational models. The tables below summarize key energetic and structural parameters from various theoretical studies.

Table 1: Calculated Relative Energies of C₂H₂O Isomers

| Species | Method | Relative Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| This compound | CCSD(T)/aug-cc-pVTZ | 0.0 (Reference) | [6] |

| Triplet Formylcarbene | CASPT2(16,14)/CBS | +1.2 | [3][12] |

| Singlet Formylcarbene | CASPT2(16,14)/CBS | +20.8 | [3][12] |

| Ethynol | Not specified | Barrier to form: 22 | [6] |

| Ketene | CCSD(T)/aug-cc-pVTZ | -315.6 |[6] |

Table 2: Calculated Isomerization Barriers and Ring Strain Energy

| Parameter | Method | Value (kcal/mol) | Reference |

|---|---|---|---|

| Isomerization Barrier (this compound → Ketene) | DLPNO-CCSD(T) | 3.63 | [10] |

| Ring Strain Energy (RSE) | DLPNO-CCSD(T) | Extremely High* | [10][13] |

*Note: The RSE for this compound is exceptionally high due to its pseudocyclic nature and antiaromaticity, making a precise, conventional value difficult to assign.[10][13]

Experimental Validation and Protocols

Despite decades of being labeled "elusive," this compound was successfully prepared and detected in the gas phase in 2023.[2][5][6] This breakthrough provided definitive experimental proof of its existence as a transient species.

Experimental Protocol: Matrix Isolation and Gas-Phase Detection

The successful experiment involved a multi-step process designed to generate this compound and stabilize it long enough for detection. The protocol is a sophisticated combination of matrix isolation, energetic processing, and high-resolution mass spectrometry.[6][12]

-

Sample Preparation: A low-temperature ice matrix (10 K) composed of methanol and acetaldehyde is prepared. Acetaldehyde serves as a precursor, while methanol plays a critical role as an energy transfer medium.[6]

-

Energetic Processing: The ice is irradiated with high-energy electrons. This process leads to the isomerization of precursor molecules, including the formation of ketene, which can then isomerize to this compound.[2][12]

-

Resonant Energy Transfer & Stabilization: This is a crucial step. The excess internal energy of the newly formed, highly strained this compound molecule is resonantly transferred to the vibrational modes of the surrounding methanol matrix molecules (specifically, hydroxyl stretching and bending modes). This rapid energy dissipation quenches the this compound molecule, preventing its immediate isomerization and trapping it within the ice.[2][6] The absence of a suitable matrix like methanol prevents the stabilization and detection of this compound.[6]

-

Sublimation and Ionization: The temperature of the ice is slowly increased, causing the trapped molecules to sublimate into the gas phase. The gas-phase molecules are then ionized using "soft" single-photon ionization, which minimizes fragmentation of the delicate this compound molecule.[2][6]

-

Detection: The ionized molecules are detected using isomer-selective reflectron time-of-flight (ReTOF) mass spectrometry. This technique allows for the separation and identification of different isomers based on their mass-to-charge ratio and ionization energy, confirming the presence of this compound (m/z = 42).[6][12] The observed gas-phase lifetime was at least 8 ± 2 microseconds.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gas-phase detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Elusive antiaromatic molecule produced in a lab for the 1st time | University of Hawaiʻi System News [hawaii.edu]

- 6. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Oxirene as a Reactive Intermediate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of oxirene chemistry, focusing on its transient nature and significant role as a reactive intermediate in key organic transformations. While its high reactivity makes it a challenging species to isolate, understanding its behavior is crucial for mechanistic elucidation and the strategic design of complex synthetic pathways. This document provides a comprehensive overview of its involvement in the Wolff rearrangement and alkyne oxidations, supported by experimental evidence, computational data, and detailed procedural outlines.

Introduction to this compound: A Fleeting Yet Pivotal Intermediate

This compound is a highly strained, three-membered heterocyclic molecule containing an oxygen atom and a carbon-carbon double bond.[1] Its structure, an unsaturated analog of oxirane (ethylene oxide), imparts significant ring strain and antiaromatic character due to its 4π electron system.[1][2] These features contribute to its extreme instability and fleeting existence, making it a classic example of a reactive intermediate in organic chemistry.[1]

Despite its transient nature, the intermediacy of this compound has been invoked to explain the outcomes of several important reactions, most notably the Wolff rearrangement of α-diazoketones and the oxidation of alkynes.[3][4] While direct observation has been historically elusive, a combination of isotopic labeling studies, computational chemistry, and recent sophisticated analytical techniques have provided compelling evidence for its existence and participation in these transformations.[1][3][5]

The Role of this compound in the Wolff Rearrangement

The Wolff rearrangement is a cornerstone of organic synthesis, enabling the conversion of α-diazocarbonyl compounds into ketenes, which are versatile synthons for a variety of subsequent reactions.[3] The mechanism of this rearrangement has been a subject of extensive debate, with evidence pointing to both concerted and stepwise pathways. The involvement of this compound is a key feature of the stepwise mechanism, particularly for α-diazo ketones that adopt an s-trans conformation.[3]

In this stepwise pathway, the initial loss of dinitrogen from the α-diazo ketone generates a highly reactive α-ketocarbene. This intermediate can then undergo a 4π electrocyclic ring closure to form the symmetric this compound intermediate.[3] The this compound can then reopen in two possible ways, leading back to the α-ketocarbene, which subsequently rearranges to the ketene product.[3]

The most definitive evidence for the involvement of an this compound intermediate in the Wolff rearrangement comes from isotopic labeling studies.[3] When a 13C-labeled α-diazo ketone is subjected to the rearrangement conditions, the resulting ketene shows a scrambling of the isotopic label. This scrambling is elegantly explained by the formation of a symmetrical this compound intermediate, which can open in either direction with equal probability, thus distributing the 13C label between two different positions in the final ketene product.[3][6]

Mechanistic Pathway of the Stepwise Wolff Rearrangement

The following diagram illustrates the stepwise mechanism of the Wolff rearrangement, highlighting the central role of the this compound intermediate.

Figure 1: Stepwise mechanism of the Wolff rearrangement involving an this compound intermediate.

Experimental Protocol: Isotopic Labeling Study of the Wolff Rearrangement

The following provides a generalized experimental protocol for investigating the intermediacy of this compound in a Wolff rearrangement using 13C isotopic labeling.

Objective: To demonstrate the scrambling of a 13C label in the product of a Wolff rearrangement, providing evidence for a symmetric this compound intermediate.

Materials:

-

13C-labeled α-diazoketone (e.g., 1-13C-1-diazo-2-propanone)

-

Anhydrous solvent (e.g., methanol, dioxane)

-

Photolysis apparatus (e.g., medium-pressure mercury lamp with a Pyrex filter)

-

Inert gas (e.g., argon or nitrogen)

-

Appropriate trapping agent (e.g., water, alcohol, or amine)

-

Standard laboratory glassware for inert atmosphere reactions

-

Analytical instrumentation for product characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the 13C-labeled α-diazoketone in the chosen anhydrous solvent under an inert atmosphere. The concentration should be sufficiently dilute to prevent intermolecular side reactions. Add the trapping agent to the solution.

-

Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the diazoketone.

-

Photolysis: While maintaining an inert atmosphere and stirring, irradiate the solution with the mercury lamp. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen evolution.

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography.

-

Analysis: Analyze the purified product using 13C NMR and mass spectrometry to determine the position and extent of the 13C label scrambling. The presence of the label in positions other than the original labeled position is indicative of the formation of a symmetric intermediate.

This compound in the Oxidation of Alkynes

This compound also plays a critical, albeit transient, role in the oxidation of alkynes, particularly with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA).[4][7][8] In a reaction analogous to the epoxidation of alkenes, the alkyne triple bond is thought to be epoxidized to form a highly unstable this compound intermediate.

Due to its extreme ring strain and antiaromaticity, the this compound rapidly rearranges to a more stable α-ketocarbene.[4] This carbene can then undergo a variety of subsequent reactions, including C-H insertion or further rearrangement, depending on the substrate and reaction conditions.[4]

Mechanistic Pathway of Alkyne Oxidation

The following diagram outlines the proposed mechanism for the oxidation of an alkyne with a peroxyacid, proceeding through an this compound intermediate.

Figure 2: Proposed mechanism for the oxidation of alkynes via an this compound intermediate.

Experimental Protocol: Oxidation of an Alkyne with m-CPBA

This generalized protocol describes the oxidation of an internal alkyne with m-CPBA, a common method for generating α-dicarbonyl compounds, likely through an this compound intermediate.

Objective: To synthesize an α-dicarbonyl compound from an internal alkyne via oxidation with m-CPBA.

Materials:

-

Internal alkyne (e.g., diphenylacetylene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Aprotic solvent (e.g., dichloromethane, chloroform)

-

Aqueous solution of sodium bicarbonate (NaHCO3)

-

Aqueous solution of sodium sulfite (Na2SO3)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the internal alkyne in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise over a period of 15-30 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alkyne is consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of an aqueous solution of sodium sulfite.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired α-dicarbonyl compound.

Quantitative Data on this compound and Related Intermediates

Computational chemistry has been instrumental in providing quantitative insights into the energetics of reactions involving this compound. The following tables summarize key computational data from the literature.

Table 1: Calculated Relative Energies of C2H2O Isomers

| Species | Method | Relative Energy (kJ/mol) | Reference |

| This compound | CCSD(T) | 325 | [4] |

| Formylmethylene | CCSD(T) | 325 | [4] |

| Ketene | CCSD(T) | 0 | [4] |

Table 2: Calculated Activation Barriers for Reactions Involving this compound

| Reaction | Method | Activation Energy (kJ/mol) | Reference |

| Formylmethylene/Oxirene to Ketene | CCSD(T) | 21-23 | [6] |

| This compound to Ethynol | CCSD(T) | 22 | [1] |

| Ketene to this compound | CCSD(T) | 353 | [5] |

The Role of this compound in Drug Development: A Clarification

A thorough review of the scientific literature and databases of approved pharmaceuticals indicates that while the saturated analog, oxirane (epoxide), is a common structural motif in a number of FDA-approved drugs, the unsaturated This compound ring is not.[2][3] The high reactivity and inherent instability of the this compound ring make it unsuitable as a stable structural component in a drug molecule.

The oxirane ring, however, is a valuable functional group in medicinal chemistry. It can act as a key pharmacophore or as a reactive handle for the synthesis of more complex drug molecules.[3] Its presence in drugs like the anticancer agent paclitaxel and the antibiotic fosfomycin highlights its importance.

It is conceivable that an this compound could be formed as a transient metabolic intermediate of a drug containing an alkyne moiety, but this is speculative and not a deliberate design strategy. Therefore, for drug development professionals, the focus remains on the synthesis and application of the more stable and synthetically versatile oxirane ring.

Logical Workflow for the Identification of Reactive Intermediates

The identification of a reactive intermediate like this compound follows a logical progression of experimental and theoretical investigation.

Figure 3: A logical workflow for the identification and characterization of a reactive intermediate.

Conclusion

This compound, despite its ephemeral nature, is a fundamentally important reactive intermediate in organic synthesis. Its involvement in the Wolff rearrangement and the oxidation of alkynes is well-supported by a combination of experimental and theoretical evidence. For researchers in organic synthesis, a thorough understanding of the conditions that favor the formation of this compound and its subsequent reactions is crucial for predicting reaction outcomes and designing novel synthetic strategies. While its high reactivity precludes its direct use in drug discovery as a stable structural motif, the study of such transient species continues to deepen our understanding of chemical reactivity and mechanism, which is foundational to all aspects of chemical science, including drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Elusive Oxirene: A Key Reactive Intermediate in Interstellar Chemical Clouds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the highly strained, antiaromatic molecule oxirene (c-C₂H₂O) has been a molecule of significant interest and mystery in the field of astrochemistry.[1][2] Long hypothesized to be a key reactive intermediate in the complex chemical networks of interstellar clouds, its fleeting nature has made direct detection and characterization exceptionally challenging.[1][2] This whitepaper provides a comprehensive overview of the current understanding of this compound's role in the interstellar medium, with a particular focus on the groundbreaking first successful laboratory synthesis and detection that has profound implications for future astronomical searches.[1][2] We will delve into the theoretical underpinnings of its formation, its relationship with key isomers, and the experimental protocols that have finally brought this elusive molecule to light.

Introduction: The Significance of this compound in Astrochemistry

The interstellar medium (ISM) is a vast and complex chemical factory, where a rich tapestry of molecules is synthesized under extreme conditions of low temperature and density.[1][3][4] Among the myriad of species, cyclic molecules and reactive intermediates play a crucial role in the formation of more complex organic molecules, some of which are precursors to the building blocks of life.[5][6] this compound, a three-membered ring containing two carbon atoms and one oxygen atom, has been a long-standing subject of theoretical and experimental curiosity due to its unique electronic structure and high reactivity.[1][2] As a 4π Hückel antiaromatic system, it is inherently unstable, which has contributed to its reputation as one of the most mysterious organic transients.[1][2] Its potential involvement in interstellar chemical pathways, particularly in the oxygen-bearing family of molecules, makes understanding its formation and fate a critical piece of the astrochemistry puzzle. The recent successful laboratory synthesis of this compound under astrophysically relevant conditions marks a pivotal moment, transforming it from a theoretical curiosity into a tangible target for astronomical observation.[1][2]

Theoretical Framework and Isomeric Landscape

Computational chemistry has been instrumental in predicting the properties of this compound and its isomers, providing the foundational knowledge necessary for its eventual detection.[1] These theoretical studies have been vital for understanding the molecule's stability, ionization energy, and the potential energy surfaces of its isomerization pathways.[1][2]

Isomers of C₂H₂O

This compound is one of several isomers with the molecular formula C₂H₂O. Understanding the energetic relationships between these isomers is crucial for interpreting experimental and observational data, as they can be difficult to distinguish. The primary isomers of concern are:

-

Ketene (CH₂CO): A more stable, well-known interstellar molecule.

-

Oxiranylidene (c-C(O)CH₂): A cyclic carbene.

-

Ethynol (HCCOH): A less stable isomer.

-

Formylcarbene (HCOCH): Exists in both singlet and triplet states.

The relative energies and adiabatic ionization energies of these isomers are critical for their identification, particularly through mass spectrometry techniques.

Table 1: Calculated Properties of C₂H₂O Isomers

| Isomer | Structure | Relative Energy (kJ mol⁻¹) | Adiabatic Ionization Energy (eV) |

| This compound | c-C₂H₂O | 0.0 | 8.58 - 8.66 |

| Ketene | CH₂CO | -295.7 | 9.53 - 9.61 |

| Oxiranylidene | c-C(O)CH₂ | +113.8 | 9.77 - 9.85 |

| Ethynol | HCCOH | +136.2 | 9.95 - 10.03 |

| Triplet Formylcarbene | HCOCH | -20.8 | 6.30 - 6.38 |

Data sourced from sophisticated electronic structure calculations and are vital for distinguishing between isomers in experimental setups.[1][2]

Experimental Synthesis and Detection

The long-standing challenge of isolating this compound was overcome in 2023 through a sophisticated laboratory experiment designed to simulate interstellar ice conditions.[1][2] This breakthrough provided the first definitive proof of its existence and a plausible pathway for its formation in space.

Experimental Protocol

The synthesis and detection of this compound involved a multi-step process conducted under ultra-high vacuum and at cryogenic temperatures.[2]

-

Ice Preparation: A mixed molecular ice of methanol (CH₃OH) and acetaldehyde (CH₃CHO) was deposited on a cold substrate at 5 K.[2]

-

Energetic Processing: The ice was irradiated with energetic electrons, simulating the effects of cosmic rays in dense molecular clouds.[2] This process induces bond breaking and formation, leading to a variety of new molecules within the ice matrix.

-

Temperature-Programmed Desorption (TPD): The irradiated ice was then slowly heated. As the temperature increased, different molecules sublimated from the ice at characteristic temperatures.[2]

-

Gas-Phase Detection: The sublimated molecules entered the gas phase and were analyzed using vacuum ultraviolet (VUV) photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][2]

-

Isomer-Specific Ionization: By carefully tuning the energy of the VUV photons, researchers could selectively ionize specific isomers based on their unique ionization energies. For example, a photon energy of 9.20 eV was used to ionize this compound (IE = 8.58 - 8.66 eV) but not ketene (IE = 9.53 - 9.61 eV), allowing for their unambiguous differentiation.[2]

The Role of this compound in Interstellar Chemical Clouds

The successful laboratory synthesis of this compound in an astrophysically relevant ice analog strongly supports its potential presence in interstellar chemical clouds.[1] The proposed scenario for its interstellar existence is as follows:

-

Formation on Icy Grains: this compound is likely formed within the icy mantles of dust grains in cold, dense molecular clouds through the energetic processing of simpler molecules like methanol and acetaldehyde.[2]

-

Sublimation into the Gas Phase: In regions of star formation, the radiation from a young protostar heats the surrounding environment, causing the icy mantles on dust grains to sublimate. This process releases the newly formed this compound and other complex organic molecules into the gas phase.[2]

-

Gas-Phase Reactivity: Once in the gas phase, the highly reactive this compound can participate in a variety of ion-molecule and neutral-neutral reactions, contributing to the chemical complexity of the hot core or corino.[1] Its strained ring structure makes it a likely candidate for reactions that lead to the formation of larger, more complex organic species.

While direct reaction pathways for this compound in the ISM are still a subject of theoretical investigation, studies of its saturated analog, oxirane, provide some clues. For instance, the reaction of oxirane with the CN radical has been shown to be a potential route for the formation of C₃H₃NO isomers.[7][8] Similar reactions involving the unsaturated and more reactive this compound could be even more significant in interstellar chemistry.

Future Directions and Implications

The unambiguous laboratory detection of this compound has opened a new frontier in the study of interstellar chemistry.[1]

-

Astronomical Searches: this compound is now a prime target for astronomical searches using next-generation radio telescopes such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST).[1][2] The laboratory data on its properties will be crucial for identifying its spectral signatures in the vast amount of data collected by these observatories.

-

Refining Chemical Models: The confirmation of a plausible formation pathway for this compound will allow for its inclusion in astrochemical models of interstellar clouds and star-forming regions. This will lead to a more accurate understanding of the chemical evolution of these environments and the formation of complex organic molecules.

-

Implications for Prebiotic Chemistry: As a reactive, oxygen-containing cyclic molecule, this compound could play a role in the formation of prebiotic molecules in the ISM.[5] Understanding its chemistry is another step towards unraveling the cosmic origins of the building blocks of life.

Conclusion

The journey to understand the role of this compound in interstellar chemical clouds has been a long one, marked by theoretical predictions and the persistent challenge of its elusive nature. The recent laboratory synthesis and detection represent a landmark achievement, providing the first concrete evidence for its existence and a viable formation mechanism in astrophysical environments.[1][2] This breakthrough has transformed this compound from a chemical curiosity into a key target for future astronomical observations and a critical component in our models of interstellar chemistry. As we continue to probe the molecular universe with increasingly powerful tools, the secrets of this compound and its role in the cosmic chemical factory are finally within our reach.

References

- 1. astrobiology.com [astrobiology.com]

- 2. Gas-phase detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Chemical abundances in cold, dark interstellar clouds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. gb.nrao.edu [gb.nrao.edu]

- 7. Frontiers | Fate of the Gas-Phase Reaction Between Oxirane and the CN Radical in Interstellar Conditions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Properties of Unsubstituted Oxirene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirene (c-C₂H₂O), the smallest oxygen-containing heterocyclic aromatic compound, has long been a molecule of significant theoretical interest due to its strained three-membered ring and antiaromatic character. Its high reactivity and fleeting existence have posed considerable challenges to its experimental characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of unsubstituted this compound, drawing upon recent landmark experimental observations and extensive theoretical calculations. The document details the experimental protocols for its generation and detection, summarizes its known and predicted spectroscopic data, and illustrates key relationships through diagrams to serve as a resource for researchers in chemistry, astrophysics, and drug development.

Introduction

This compound is a cyclic ether with the molecular formula C₂H₂O. The high ring strain and 4π electron system make it an antiaromatic and highly unstable molecule. For decades, the existence of unsubstituted this compound was purely theoretical, with its spectroscopic properties predicted by computational methods. Recently, the first successful experimental gas-phase detection of unsubstituted this compound has been reported, opening a new chapter in the study of this elusive molecule.[1] This guide synthesizes the current knowledge of its spectroscopic characteristics.

Molecular Structure and Stability

Theoretical calculations have been instrumental in predicting the geometry and stability of this compound. It possesses a C₂ᵥ symmetry with a highly strained three-membered ring. The calculated bond lengths and angles from high-level computational studies are summarized below.

Table 1: Calculated Structural Parameters of Unsubstituted this compound

| Parameter | Value | Computational Method |

| C-C bond length | ~1.29 Å | CCSD(T) |

| C-O bond length | ~1.46 Å | CCSD(T) |

| C-H bond length | ~1.08 Å | CCSD(T) |

| ∠(CCO) | ~76° | CCSD(T) |

| ∠(HCH) | ~117° | CCSD(T) |

This compound is a local minimum on the C₂H₂O potential energy surface, but it is thermodynamically much less stable than its isomers, such as ketene (H₂C=C=O) and ethynol (HC≡COH). The isomerization to ketene is predicted to have a relatively low activation barrier, contributing to this compound's transient nature.

Experimental Protocols

The first successful experimental detection of unsubstituted this compound employed a combination of matrix isolation spectroscopy for its synthesis and stabilization, followed by gas-phase analysis using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1]

Generation and Trapping: Matrix Isolation

The generation of this compound was achieved in a cryogenic matrix, a technique that allows for the trapping and stabilization of highly reactive species at very low temperatures.[2][3][4][5][6]

-

Precursors: A mixture of a suitable precursor, such as a diazo ketone, is co-deposited with a large excess of an inert matrix gas (e.g., argon or neon) onto a cryogenic window (typically at temperatures around 10 K).

-

Generation: this compound is formed in situ through photolysis of the precursor with UV light or via electron irradiation of a suitable starting material like ketene.[1] The inert matrix environment prevents the newly formed this compound molecules from reacting with each other or isomerizing.

-

Spectroscopic Analysis in Matrix: The matrix-isolated this compound can be studied using infrared (IR) spectroscopy. However, due to the transient nature and potential for overlapping absorptions with other species, definitive identification in the matrix has been challenging.

Gas-Phase Detection: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

Following its formation in the matrix, this compound was detected in the gas phase upon sublimation.

-

Sublimation: The cryogenic matrix is slowly warmed, causing the trapped species, including this compound, to sublimate into the gas phase.

-

Soft Photoionization: The gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. By setting the photon energy just above the ionization potential of this compound and below that of its isomers, selective ionization can be achieved.[1][7][8]

-

Time-of-Flight Mass Spectrometry: The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer (ReTOF-MS), which separates them based on their mass-to-charge ratio, providing a definitive identification of the C₂H₂O⁺ ion originating from this compound. The reflectron enhances the mass resolution by compensating for the initial kinetic energy distribution of the ions.[9][10]

Spectroscopic Data

Infrared (IR) Spectroscopy

Experimentally, the infrared absorptions of this compound are challenging to distinguish from those of its precursors and other isomers in the matrix.[1] Therefore, theoretical calculations are crucial for predicting its vibrational frequencies.

Table 2: Calculated Vibrational Frequencies of Unsubstituted this compound

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν₁ | Symmetric C-H stretch | ~3100 |

| ν₂ | C=C stretch | ~1800 |

| ν₃ | CH₂ scissoring | ~1450 |

| ν₄ | Ring breathing | ~1200 |

| ν₅ | CH₂ wagging | ~1000 |

| ν₆ | Asymmetric C-H stretch | ~3150 |

| ν₇ | CH₂ twisting | ~850 |

| ν₈ | CH₂ rocking | ~700 |

| ν₉ | Ring deformation | ~500 |

Note: These are approximate values from various computational studies. The exact values depend on the level of theory and basis set used.

Microwave Spectroscopy

To date, there have been no successful experimental reports on the microwave spectrum of unsubstituted this compound. This is primarily due to its extremely short lifetime and the difficulty in producing a sufficient concentration in the gas phase for conventional microwave spectroscopy. Theoretical calculations predict its rotational constants, which are essential for guiding any future search for its rotational transitions.

Table 3: Calculated Rotational Constants of Unsubstituted this compound

| Rotational Constant | Calculated Value (GHz) |

| A | ~30.5 |

| B | ~25.8 |

| C | ~14.0 |

Note: These values are estimations based on calculated molecular structures and will vary with the computational method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similar to microwave spectroscopy, an experimental UV-Vis absorption spectrum of unsubstituted this compound has not yet been reported. Computational studies have been performed to predict its electronic transitions. The calculations suggest that this compound has a weak absorption in the near-UV region. A photolysis experiment on matrix-isolated this compound was conducted at 304 nm, which is consistent with theoretical predictions of a UV absorption feature.[1]

Isomeric Relationships and Potential Energy Surface

The chemistry of this compound is intrinsically linked to its isomers on the C₂H₂O potential energy surface. Understanding these relationships is key to devising strategies for its synthesis and isolation.

References

- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 2. Matrix isolation - Wikipedia [en.wikipedia.org]

- 3. Matrix Isolation [info.ifpan.edu.pl]

- 4. Scholar Commons - SC Upstate Research Symposium: Experiments in Matrix Isolation: Investigations of Oxygenated Hydrocarbons [scholarcommons.sc.edu]

- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. Matrix-isolation — Schreiner Group [uni-giessen.de]

- 7. researchgate.net [researchgate.net]

- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 9. Reflectron - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Oxirene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirene (c-C₂H₂O), a highly strained, antiaromatic heterocyclic compound, represents one of the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers on the C₂H₂O potential energy surface are critical to understanding fundamental reaction mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide provides a comprehensive technical overview of this compound and its primary isomers—ketene, ethynol, and formylmethylene. It consolidates data from high-level computational studies and experimental matrix isolation techniques, presenting quantitative data, detailed experimental methodologies, and reaction pathways to serve as a foundational resource for researchers in physical organic chemistry, spectroscopy, and computational chemistry.

Introduction to the C₂H₂O Potential Energy Surface

The C₂H₂O stoichiometry gives rise to several isomeric structures, each occupying a distinct position on a complex potential energy surface. The global minimum is the highly stable ketene (ethenone). Other key isomers include the high-energy cyclic this compound, the unstable tautomer ethynol, and the carbene intermediate formylmethylene. The study of these species has been propelled by the synergy between advanced computational chemistry, which can predict their structures and energetics, and matrix isolation spectroscopy, which allows for their experimental trapping and characterization at cryogenic temperatures.[1][2] Understanding the interconversion and reactivity of these isomers is crucial, as they are often invoked as transient intermediates in significant organic reactions.

Molecular Structures and Energetics

Quantum chemical calculations have been indispensable in determining the geometries and relative stabilities of C₂H₂O isomers. This compound's high ring strain and 4π electron system render it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by ethynol, formylmethylene, and finally the highly unstable this compound.

Quantitative Data: Relative Energies and Ionization Energies

The following table summarizes the relative energies (ΔE) and adiabatic ionization energies (IE) for the key C₂H₂O isomers, calculated at the CCSD(T)/CBS level with anharmonic corrections to the zero-point vibrational energy (ZPVE).[4]

| Isomer | Structure | Point Group | Electronic State | ΔE (kJ/mol) | Adiabatic IE (eV) |

| Ketene | H₂C=C=O | C₂ᵥ | ¹A₁ | 0.0 | 9.53 - 9.61 |

| Ethynol | HC≡COH | Cₛ | ¹A' | 151.5 | 9.95 - 10.03 |

| Formylmethylene (triplet) | HC(O)CH | Cₛ | ³A'' | 291.8 | 6.30 - 6.38 |

| Formylmethylene (singlet) | HC(O)CH | Cₛ | ¹A' | 312.6 | - |

| This compound | c-C₂H₂O | C₂ᵥ | ¹A₁ | 332.4 | 8.58 - 8.66 |

Quantitative Data: Molecular Geometries

The geometries of the isomers have been optimized using high-level computational methods. The table below presents key bond lengths and angles.[4]

| Molecule | Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| This compound | r(C=C) | 1.293 | ∠(HCC) | 148.8 |

| r(C-O) | 1.465 | |||

| r(C-H) | 1.076 | |||

| Ketene | r(C=C) | 1.314 | ∠(HCH) | 122.3 |

| r(C=O) | 1.162 | |||

| r(C-H) | 1.077 | |||

| Ethynol | r(C≡C) | 1.201 | ∠(COH) | 108.9 |

| r(C-O) | 1.332 | ∠(CCH) | 178.9 | |

| r(C-H) | 1.061 | |||

| r(O-H) | 0.962 | |||

| Formylmethylene (singlet) | r(C-C) | 1.449 | ∠(HCC) | 114.3 |

| r(C=O) | 1.196 | ∠(CCO) | 120.3 | |

| r(C-H) aldehydic | 1.101 | ∠(CCH) carbene | 134.1 | |

| r(C-H) carbene | 1.096 |

Quantitative Data: Vibrational Frequencies